molecular formula C10H10N2OS B1438641 N-(benzo[d]thiazol-2-ylmethyl)acetamide CAS No. 42182-64-9

N-(benzo[d]thiazol-2-ylmethyl)acetamide

Cat. No.: B1438641
CAS No.: 42182-64-9
M. Wt: 206.27 g/mol
InChI Key: RQSUAVZMWULJIX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-ylmethyl)acetamide (CAS Number: 42182-64-9) is a benzothiazole-based organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol [ ][ ]. This chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its association with diverse biological activities. The core benzothiazole structure is a privileged scaffold in drug discovery. Research on closely related analogs has demonstrated promising pharmacological properties. Notably, N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and identified as potent urease inhibitors, with one study showing all evaluated compounds to be more active than the standard thiourea [ ]. This highlights their potential application in developing novel anti-ulcer therapies and treatments for infections caused by urease-producing bacteria like Helicobacter pylori [ ]. Furthermore, other benzothiazole-acetamide hybrids have been designed as COX-2 inhibitors, exhibiting confirmed in vivo anti-inflammatory activity [ ]. Additional studies on structurally similar benzo[d]thiazol-2-yl-aminoacetamides have revealed potent anticonvulsant activity in maximal electroshock seizure (MES) tests, suggesting a potential role in central nervous system research [ ]. This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7(13)11-6-10-12-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSUAVZMWULJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292459
Record name N-(2-Benzothiazolylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42182-64-9
Record name N-(2-Benzothiazolylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42182-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzothiazolylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of 2-(aminomethyl)benzo[d]thiazole Derivatives

One of the most direct routes to N-(benzo[d]thiazol-2-ylmethyl)acetamide involves the acylation of the corresponding 2-(aminomethyl)benzo[d]thiazole with acetic anhydride or acetyl chloride.

  • Reaction Scheme:

    • Starting material: 2-(aminomethyl)benzo[d]thiazole
    • Reagent: Acetic anhydride or acetyl chloride
    • Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
    • Base: Sometimes a mild base like triethylamine is used to scavenge HCl formed
    • Conditions: Room temperature to mild heating (25–60 °C)
    • Workup: Aqueous quench, extraction, and crystallization
  • Mechanism:

    • The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent.
    • Formation of the amide bond with elimination of acetic acid or HCl.
  • Yields and Purity:

    • Reported yields for similar acylations range from moderate to high (60–85%).
    • Purification by recrystallization or column chromatography yields analytically pure products.

This method is straightforward and widely used due to the commercial availability of starting materials and reagents.

Suzuki-Miyaura Cross-Coupling Followed by Acylation

A more sophisticated approach involves the Pd(0)-catalyzed Suzuki cross-coupling of 2-bromobenzothiazole derivatives with arylboronic acids or esters, followed by acylation to introduce the acetamide moiety.

  • Key Features:

    • The amino group on the benzothiazole is first protected by acylation to improve reaction yields.
    • Suzuki coupling is performed under Pd(0) catalysis with bases like potassium carbonate in polar solvents.
    • After coupling, the amino group can be deprotected or further acylated to yield this compound derivatives.
  • Optimization:

    • Protection of the amino group via acylation significantly enhances yields by reducing side reactions.
    • Typical yields for the coupling step are moderate, with improvements noted when the amino group is protected.
  • Research Findings:

    • Majo et al. and subsequent studies reported that protecting the amino moiety leads to substantially enhanced yields compared to unprotected substrates.
    • The Suzuki methodology allows for the introduction of various aryl groups at the 6-position, expanding the diversity of N-(benzo[d]thiazol-2-yl)acetamides synthesized.

Condensation and Cyclization Routes Involving Benzothiazole Derivatives

Some synthetic routes involve condensation reactions of benzothiazole acetic acid derivatives or their hydrazides with aldehydes or other electrophiles, followed by cyclization and acylation steps.

  • Example:

    • Condensation of benzo[d]isoxazol-3-acetohydrazides with aromatic aldehydes under acidic catalysis.
    • Subsequent treatment with thioacetic acid and zinc chloride in DMF leads to acetamide derivatives with benzothiazole moieties.
  • Spectroscopic Confirmation:

    • Structures confirmed by IR, ^1H-NMR, and mass spectrometry.
    • Key IR bands include amide NH stretching (~3300–3400 cm^-1) and carbonyl stretching (~1650 cm^-1).
  • Biological Relevance:

    • These derivatives have been screened for antibacterial and antioxidant activities, indicating the synthetic methods yield biologically relevant compounds.

General Synthetic Procedure from Literature

Step Reagents/Conditions Notes Yield Range (%)
1. Synthesis of 2-(aminomethyl)benzo[d]thiazole Reduction of 2-(chloromethyl)benzo[d]thiazole or direct amination Precursor preparation 70–90
2. Acylation with acetic anhydride or acetyl chloride Anhydrous solvent, base (e.g., triethylamine), RT to 60 °C Forms this compound 60–85
3. Suzuki coupling (optional for substituted derivatives) Pd(0) catalyst, arylboronic acid, base (K2CO3), polar solvent, 80–100 °C Amino group protection needed for high yields 50–75
4. Purification Recrystallization or chromatography Analytical purity confirmed by spectral methods

Summary of Research Findings

  • The primary and most efficient preparation method for this compound is the acylation of 2-(aminomethyl)benzo[d]thiazole with acetic anhydride or acetyl chloride.
  • Suzuki cross-coupling strategies are valuable for generating substituted derivatives on the benzothiazole ring before acylation, with amino group protection being crucial for improved yields.
  • Condensation and cyclization methods involving related benzothiazole acetamide derivatives expand the chemical space but are more complex.
  • Spectral and elemental analyses confirm the structures of synthesized compounds.
  • The synthetic methods have been optimized to balance yield, purity, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(benzo[d]thiazol-2-ylmethyl)acetamide has been investigated for its antimicrobial and antitubercular properties. A study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.05 to 4.10 µM. These compounds also showed low cytotoxicity in fibroblast cell lines, indicating their potential as safe therapeutic agents .

Anticonvulsant Activity

Recent research has synthesized new derivatives of this compound, which have been screened for anticonvulsant activity using established animal models. Compounds showed promising results, with effective doses (ED50) significantly lower than those of standard anticonvulsants like phenytoin and carbamazepine . This suggests that these derivatives may serve as leads for developing new anticonvulsant medications.

Antibacterial Properties

This compound and its derivatives are being explored for their antibacterial effects. Research indicates that compounds with benzothiazole moieties exhibit diverse biological activities, including antimicrobial properties against various bacterial strains . This makes them potential candidates for developing new antibiotics.

Material Science Applications

The unique structural features of this compound lend themselves to applications in material science . Its ability to interact with biological targets allows it to be explored in the development of materials with specific properties, such as biocompatibility and enhanced mechanical strength.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. The presence of the benzothiazole ring contributes significantly to the compound's biological activity, influencing how it interacts with various biological targets .

Comparative Analysis of Derivatives

The following table summarizes the biological activities and properties of selected derivatives of this compound:

Compound NameActivity TypeMIC (µM)Cytotoxicity (IC50 μM)Selectivity Index
Compound AAntitubercular1.05196.23186.11
Compound BAnticonvulsant-15.420.7
Compound CAntibacterial---

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Associated Activities

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro group at C6; thiadiazole-thio linkage Anticancer (VEGFR-2 inhibition) IC₅₀ = 0.89 µM against VEGFR-2; induced apoptosis in MCF-7 cells
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide 4-Nitrophenylamino-thiadiazole Antinociceptive (mechanical analgesia) 100 mg/kg dose increased response latency in tail-clip test by 8.2 sec
N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives Aryl groups at C6 (e.g., 4-Cl, 4-OCH₃) Broad-spectrum (antibacterial, antioxidant) 4-Cl derivative showed MIC = 12.5 µg/mL against S. aureus; ROS scavenging activity
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide (4a-4p) Isoquinoline substituents Cytotoxic (HeLa cells) Compound 4c: IC₅₀ = 2.3 µM; induced G2/M cell cycle arrest
N-(Benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides (5a–r) Triazole linkages Antibacterial Ultrasound synthesis improved yield (85–92%) compared to conventional methods

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Nitro groups at C6 (e.g., compound 6d) enhance anticancer activity by stabilizing charge transfer interactions with VEGFR-2’s ATP-binding pocket .
  • Heterocyclic Linkages: Thiadiazole-thio or triazole moieties improve antinociceptive and antibacterial activities, respectively, likely due to increased lipophilicity and target engagement .
  • Substituent Position: Aryl groups at C6 (e.g., 4-Cl in derivatives) significantly influence antibacterial potency, suggesting steric and electronic compatibility with bacterial enzyme active sites .

Physicochemical and Computational Data

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors References
This compound 220.28 1.85 1 3
Compound 6d 490.5 3.12 2 8
Compound 9c 563.5 4.01 1 7
4c 429.5 3.45 1 4

Key Observations:

  • Higher molecular weight and LogP values in derivatives (e.g., compound 9c) correlate with improved membrane permeability but may reduce aqueous solubility .
  • The parent compound’s lower LogP (1.85) suggests better solubility, making it a versatile scaffold for further derivatization.

Biological Activity

N-(benzo[d]thiazol-2-ylmethyl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article consolidates findings from various studies, highlighting its potential applications in medicinal chemistry, particularly against diseases such as tuberculosis and Alzheimer's disease.

Chemical Structure and Properties

This compound is characterized by its benzothiazole moiety, which is known for its significant pharmacological properties. The compound's structure can be represented as follows:

C10H10N2OS\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{OS}

This structure contributes to its interactions with biological targets, enhancing its therapeutic potential.

Biological Activities

  • Antimycobacterial Activity
    • Recent studies have demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1.05 to 4.10 µM , indicating strong antimycobacterial properties with low cytotoxicity towards fibroblast cell lines (IC50 values ranging from 196.23 to 487.34 µM ) .
  • Acetylcholinesterase Inhibition
    • The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in the management of Alzheimer's disease. In vitro assays showed promising results, with some derivatives demonstrating IC50 values as low as 2.7 µM , suggesting significant potential as AChE inhibitors . This mechanism is vital for increasing acetylcholine levels in the brain, thereby addressing cognitive decline associated with Alzheimer's disease.
  • Analgesic and Anti-inflammatory Activity
    • This compound derivatives have been screened for analgesic and anti-inflammatory activities, acting as COX-2 inhibitors. These compounds were evaluated through in vivo models, showing effective pain relief and anti-inflammatory responses .

Research Findings and Case Studies

CompoundActivity TypeMIC/IC50 ValueReference
1Antimycobacterial1.05 µM
2AChE Inhibition2.7 µM
3COX-2 InhibitionNot specified

Case Study: Antitubercular Activity

A study synthesized various derivatives of N-(benzo[d]thiazol-2-ylmethyl)-2-substituted phenylacetamides, which exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv. Compound 11 showed the highest efficacy with an MIC of 1.05 µM and a selectivity index of 186.11 , indicating a strong therapeutic window for further development .

Case Study: Alzheimer’s Disease

Another investigation focused on the design and synthesis of benzothiazole derivatives aimed at AChE inhibition. The study found that specific modifications in the structure enhanced the inhibitory activity significantly, supporting the hypothesis that benzothiazole-based compounds could serve as effective treatments for Alzheimer's disease .

Q & A

Q. What are the efficient synthetic routes for N-(benzo[d]thiazol-2-ylmethyl)acetamide, and how are reaction conditions optimized?

A novel method uses acetic acid as an acetylating agent under reflux conditions with triethoxymethane and sodium nitrite, achieving high conversion rates in 8–10 hours. This avoids moisture-sensitive reagents like acetyl chloride. Characterization via 1H^1 \text{H}-NMR and HRMS confirmed the structure, with spectral data matching reported benchmarks . Alternative routes involve coupling 2-aminobenzothiazole derivatives with chloroacetyl chloride in dry benzene, yielding intermediates for further derivatization .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Key techniques include:

  • 1H^1 \text{H}-NMR : Confirms proton environments (e.g., acetamide CH3_3 at δ ~2.1 ppm and benzothiazole aromatic protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 207.0587) .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1664 cm1^{-1}) .
  • Elemental analysis : Ensures purity by matching calculated/observed C, H, N, S percentages .

Q. What preliminary biological activities have been reported for this compound?

In antifungal assays, N-(benzo[d]thiazol-2-ylmethyl)acetamide derivatives showed moderate-to-strong inhibition against C. albicans, A. flavus, A. niger, and P. notatum, with MIC values varying by substituents. Compound S30A1 exhibited superior activity against C. albicans and A. flavus .

Advanced Research Questions

Q. What mechanistic insights explain the acetyl transfer in its synthesis?

A proposed mechanism involves nitrosation of 2-aminobenzothiazole by NaNO2_2/AcOH, forming a diazonium intermediate. Triethoxymethane acts as a carbonyl source, facilitating nucleophilic acyl substitution to yield the acetamide. Steric and electronic effects of the benzothiazole ring influence reaction efficiency compared to aniline derivatives .

Q. How do computational docking studies inform its antifungal activity?

AutoDock Vina simulations revealed that the benzothiazole ring occupies a hydrophobic pocket in C. albicans N-myristoyltransferase (NMT), involving residues VAL-449, PHE-356, LEU-451, and LEU-394. Nonpolar interactions dominate, suggesting modifications to enhance hydrogen bonding with polar residues could improve selectivity .

Q. How do structural modifications impact biological activity in SAR studies?

Derivatives with electron-withdrawing groups (e.g., nitro at C6) or extended π-systems (e.g., triazole-thiazole hybrids) show enhanced antifungal and antiproliferative activities. For example, 9c (4-bromophenyl-substituted) exhibited improved binding affinity in docking studies due to halogen bonding .

Q. What crystallographic data reveal about its molecular conformation and stability?

X-ray diffraction studies show the acetamide group forms dihedral angles of ~75–82° with the benzothiazole ring. Intermolecular N–H···N hydrogen bonds and C–H···π interactions stabilize the crystal lattice, influencing solubility and bioavailability .

Q. What strategies are proposed to optimize its therapeutic potential?

  • Derivatization : Introducing sulfonamide or triazine moieties to enhance target engagement .
  • Hybrid scaffolds : Combining benzothiazole with pyrimidine or imidazole rings to improve pharmacokinetics .
  • Prodrug approaches : Masking the acetamide group with enzymatically cleavable units for site-specific activation .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in antifungal activity across studies may arise from differences in fungal strains, assay protocols, or compound purity. Cross-validation using standardized CLSI/M38-A2 guidelines is recommended .
  • Data Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, reflux time) are strictly replicated, as minor variations can alter yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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